molecular formula C10H13FN2 B2588855 5-Fluoro-2-(piperidin-2-yl)pyridine CAS No. 1270471-87-8

5-Fluoro-2-(piperidin-2-yl)pyridine

Cat. No. B2588855
M. Wt: 180.226
InChI Key: OQMODSUFIXKLFV-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperidin-2-yl)pyridine is a chemical compound with the CAS Number: 1270471-87-8. It has a molecular weight of 180.23 . The IUPAC name for this compound is 5-fluoro-2-(2-piperidinyl)pyridine .


Synthesis Analysis

While specific synthesis methods for 5-Fluoro-2-(piperidin-2-yl)pyridine were not found in the search results, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .


Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(piperidin-2-yl)pyridine is 1S/C10H13FN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 .

Scientific Research Applications

Corrosion Inhibition

5-Fluoro-2-(piperidin-2-yl)pyridine derivatives have been investigated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were employed to study the adsorption and corrosion inhibition efficacy of these derivatives, highlighting their potential in protecting metal surfaces from corrosion. The binding energies on metal surfaces of the studied compounds suggested a ranking consistent with experimental data, indicating a promising application in corrosion protection technologies (Kaya et al., 2016).

Serotonin Receptor Agonists

Research has identified 5-Fluoro-2-(piperidin-2-yl)pyridine derivatives as potent and selective agonists at 5-HT1A receptors, with significant implications for the treatment of depression and anxiety disorders. These compounds have shown to exhibit enhanced and long-lasting 5-HT1A agonist activity in rats after oral administration, demonstrating their potential as effective treatments for mood disorders (Vacher et al., 1999).

Synthesis of Key Intermediates

A practical synthesis method for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors, has been developed. This process provides an economical and efficient approach to synthesizing this important intermediate, facilitating the production of dCK inhibitors that could play a crucial role in cancer treatment (Zhang et al., 2009).

Fluorinated Heterocycles Synthesis

The incorporation of fluorine into piperidine derivatives has been explored for the synthesis of fluorinated nitrogen heterocycles. These compounds are of interest due to their potential pharmacokinetic profiles and therapeutic applications, including as ligands for various receptors and enzymes. Such research underscores the versatility of 5-Fluoro-2-(piperidin-2-yl)pyridine derivatives in medicinal chemistry and drug development (Simonneau et al., 2011).

Antimycobacterial Activity

Spiro-piperidin-4-ones, synthesized through an atom economic and stereoselective process involving 5-Fluoro-2-(piperidin-2-yl)pyridine derivatives, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds represent a novel class of antimycobacterial agents with significant potential for treating tuberculosis, highlighting the critical role of 5-Fluoro-2-(piperidin-2-yl)pyridine derivatives in infectious disease research (Kumar et al., 2008).

Safety And Hazards

Safety information and MSDS for 5-Fluoro-2-(piperidin-2-yl)pyridine can be found online .

Future Directions

Piperidine derivatives, including 5-Fluoro-2-(piperidin-2-yl)pyridine, play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating ongoing interest and research in this field.

properties

IUPAC Name

5-fluoro-2-piperidin-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMODSUFIXKLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(piperidin-2-yl)pyridine

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